![molecular formula C19H22O2 B190583 雄甾-1,4,6-三烯-3,17-二酮 CAS No. 633-35-2](/img/structure/B190583.png)
雄甾-1,4,6-三烯-3,17-二酮
描述
科学研究应用
Overview
Androsta-1,4,6-triene-3,17-dione is a steroidal compound that irreversibly inhibits the aromatase enzyme, which converts androgens into estrogens. This property has made it a subject of interest in several research areas due to its potential therapeutic applications and implications in sports doping.
Chemistry
In the field of chemistry, ATD serves as a crucial intermediate in synthesizing various steroidal compounds. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives that may possess enhanced biological activity.
Biology
ATD is extensively utilized in biological research to study estrogen biosynthesis inhibition. By examining how ATD affects cellular processes and signaling pathways, researchers gain insights into the roles of estrogens in various physiological conditions.
Medicine
The medical applications of ATD are particularly noteworthy:
- Breast Cancer Treatment : ATD has been investigated for its potential use in treating estrogen-dependent cancers like breast cancer. By lowering estrogen levels, it may inhibit tumor growth and progression.
- Hormone Replacement Therapy : Due to its ability to modulate estrogen levels, ATD may also be considered in hormone replacement therapies where estrogen control is necessary.
Industry
In the dietary supplement industry, ATD is marketed for its purported benefits in controlling estrogen levels among bodybuilders and athletes. Its use aims to enhance testosterone levels indirectly by reducing estrogen production.
Data Tables
Application Area | Specific Use | Mechanism |
---|---|---|
Chemistry | Synthesis of steroidal compounds | Intermediate in chemical reactions |
Biology | Estrogen biosynthesis studies | Aromatase inhibition |
Medicine | Breast cancer treatment | Reduces estrogen levels |
Industry | Dietary supplements | Controls estrogen for muscle growth |
Case Study 1: Breast Cancer Research
A study evaluated the effects of ATD on breast cancer cell lines. The results indicated that treatment with ATD significantly reduced cell proliferation due to decreased estrogen availability. The findings suggest potential therapeutic benefits for patients with hormone-sensitive tumors .
Case Study 2: Doping Control
Research focused on the metabolism of ATD in equine subjects highlighted its detection methods in doping control scenarios. The study employed gas chromatography-mass spectrometry (GC-MS) to identify urinary metabolites of ATD, providing a framework for monitoring its illicit use in sports .
生化分析
Biochemical Properties
Androsta-1,4,6-triene-3,17-dione interacts with the enzyme aromatase, which is involved in the biosynthesis of estrogen . By binding to and inactivating aromatase, Androsta-1,4,6-triene-3,17-dione effectively reduces the synthesis of estrogen .
Cellular Effects
Androsta-1,4,6-triene-3,17-dione has significant effects on various types of cells and cellular processes. By inhibiting the synthesis of estrogen, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Androsta-1,4,6-triene-3,17-dione involves its binding to the enzyme aromatase, leading to the enzyme’s inactivation . This results in a decrease in estrogen synthesis, which can lead to changes in gene expression and other cellular effects .
Dosage Effects in Animal Models
In animal models, Androsta-1,4,6-triene-3,17-dione has been shown to prevent the normal rise in ovarian estradiol concentrations at dosages of 25-100 mg/kg . It may act in vivo to inhibit fertility by inhibition of estrogen biosynthesis .
Metabolic Pathways
Androsta-1,4,6-triene-3,17-dione is involved in the metabolic pathway of estrogen biosynthesis, where it interacts with the enzyme aromatase . The inhibition of aromatase leads to a decrease in the synthesis of estrogen .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Androsta-1,4,6-triene-3,17-dione involves the transformation of sterols into androsta-1,4-diene-3,17-dione, followed by further chemical modifications . The process typically includes the use of specific strains of microorganisms, such as Mycobacterium neoaurum, which can convert sterols into the desired product .
Industrial Production Methods: Industrial production of Androsta-1,4,6-triene-3,17-dione often involves microbial biotransformation processes. These processes utilize specific bacterial strains to convert sterols into androsta-1,4-diene-3,17-dione, which is then chemically modified to produce the final compound .
化学反应分析
Types of Reactions: Androsta-1,4,6-triene-3,17-dione undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound .
Major Products Formed: The major products formed from these reactions include 17b-hydroxyandrosta-1,4,6-trien-3-one, boldenone, and androsta-4,6-diene-3,17-dione .
作用机制
相似化合物的比较
Exemestane (Aromasin): Another steroidal aromatase inhibitor used in the treatment of breast cancer.
Anastrozole and Letrozole: Nonsteroidal aromatase inhibitors used in the treatment of estrogen-dependent breast cancer.
Uniqueness: Androsta-1,4,6-triene-3,17-dione is unique due to its irreversible binding to aromatase, which results in permanent inactivation of the enzyme . This distinguishes it from other aromatase inhibitors that may only temporarily inhibit the enzyme’s activity .
生物活性
Androsta-1,4,6-triene-3,17-dione (ATD) is a potent irreversible aromatase inhibitor that has garnered attention for its biological activity, particularly in the context of estrogen biosynthesis inhibition and its implications in sports doping. This article explores the compound's mechanisms of action, metabolic pathways, clinical relevance, and case studies highlighting its effects.
ATD functions primarily as an aromatase inhibitor , which means it inhibits the enzyme aromatase responsible for converting androgens into estrogens. By permanently binding to the aromatase enzyme, ATD effectively reduces estrogen levels in the body. This property makes it significant in contexts where estrogen modulation is desired, such as hormone-sensitive cancers and bodybuilding.
- Aromatase Inhibition : ATD has a Ki value of 0.18 μM, indicating its potency as an aromatase inhibitor . The reduction in estrogen biosynthesis can lead to increased levels of testosterone and dihydrotestosterone (DHT), which are critical for muscle growth and recovery.
Metabolism
The metabolism of ATD has been extensively studied in both humans and animals, particularly horses. Key findings include:
- Urinary Metabolism : ATD is primarily excreted unchanged or as various metabolites. Studies have identified several metabolites including 17β-hydroxyandrosta-1,4-dien-3-one (boldenone) and androsta-4,6-diene-3,17-dione .
Table 1: Metabolites of Androsta-1,4,6-triene-3,17-dione
Metabolite Name | Structure/Description |
---|---|
17β-hydroxyandrosta-1,4-dien-3-one | Boldenone |
Androsta-4,6-diene-3,17-dione | Key metabolite |
Androsta-1,4,6-trien-17β-ol-3-one | Hydroxylated metabolite |
Hydroxylated androsta metabolites | Various stereoisomers identified |
Clinical Relevance
The clinical implications of ATD are profound:
- Cancer Treatment : Due to its ability to lower estrogen levels, ATD is being investigated for its potential use in treating hormone-sensitive cancers such as breast cancer.
- Sports Doping : ATD is classified as a prohibited substance by the World Anti-Doping Agency (WADA) due to its performance-enhancing effects . Its use has been linked to positive tests for anabolic steroids like boldenone.
Case Study 1: Doping Control Analysis
In a study involving urine samples from athletes tested for doping control in 2006, metabolites of ATD were detected. The analysis revealed alterations in steroid profiles indicative of ATD usage .
Case Study 2: Metabolic Studies in Horses
A comprehensive study on the metabolism of ATD in horses highlighted the extensive biotransformation of the compound. In vitro studies indicated multiple metabolites with varying detection times post-administration. Notably, two metabolites were detectable for up to 77 hours in urine samples following administration .
属性
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,7,9,11,14-16H,5-6,8,10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVSUQWCZQBWCP-QAGGRKNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C=CC4=CC(=O)C=CC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=CC(=O)C=C[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862328 | |
Record name | Androsta-1,4,6-triene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633-35-2 | |
Record name | Androsta-1,4,6-triene-3,17-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=633-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Androsta-1,4,6-triene-3,17-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Androsta-1,4,6-triene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANDROSTA-1,4,6-TRIENE-3,17-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/217A6T1V8N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。